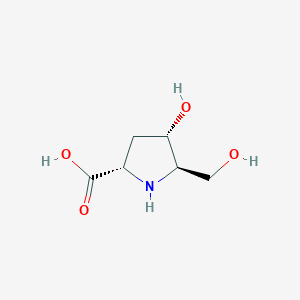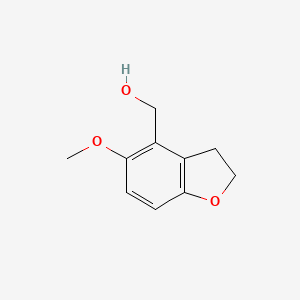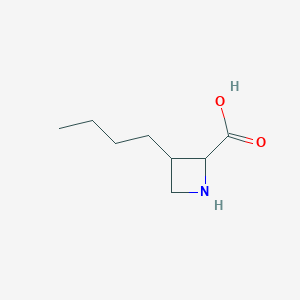![molecular formula C7H2Cl2N2OS B12862357 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with two chlorine atoms and an aldehyde group at the 6th position. The molecular formula of this compound is C7H2Cl2N2OS, and it has a molecular weight of approximately 233.07 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with appropriate aldehyde precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form Schiff bases
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, potassium permanganate (KMnO4) for oxidation, and various amines for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted thieno[3,2-d]pyrimidines, alcohols, carboxylic acids, and Schiff bases, depending on the specific reaction and conditions used .
科学研究应用
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery and development .
相似化合物的比较
Similar Compounds
2,4-Dichlorothieno[2,3-d]pyrimidine: Similar in structure but with different positional isomerism.
4-Chlorothieno[3,2-d]pyrimidine: Lacks one chlorine atom compared to 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
属性
分子式 |
C7H2Cl2N2OS |
|---|---|
分子量 |
233.07 g/mol |
IUPAC 名称 |
2,4-dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H2Cl2N2OS/c8-6-5-4(10-7(9)11-6)1-3(2-12)13-5/h1-2H |
InChI 键 |
FQZPHXSSYHHUHS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate](/img/structure/B12862283.png)
![2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862288.png)

![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12862303.png)
![Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B12862321.png)

![2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B12862330.png)

![2-(Difluoromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12862349.png)
![1-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B12862351.png)


